Decenoyl chloride
CAS No.:
Cat. No.: VC13917988
Molecular Formula: C10H17ClO
Molecular Weight: 188.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClO |
|---|---|
| Molecular Weight | 188.69 g/mol |
| IUPAC Name | dec-2-enoyl chloride |
| Standard InChI | InChI=1S/C10H17ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3 |
| Standard InChI Key | OIVIDVADCZVCFF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC=CC(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Decenoyl chloride, systematically named dec-2-enoyl chloride, is characterized by a ten-carbon chain featuring a double bond at the second position and a reactive acyl chloride group. Its molecular structure confers distinct physicochemical properties, which are critical for its reactivity and application potential.
Molecular Characteristics
The compound’s IUPAC name, dec-2-enoyl chloride, reflects its unsaturated backbone and functional group placement. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.69 g/mol |
| Canonical SMILES | CCCCCCCC=CC(=O)Cl |
| InChI Key | OIVIDVADCZVCFF-UHFFFAOYSA-N |
The double bond at the C2 position introduces geometric isomerism, though the trans configuration is most commonly reported in synthetic routes.
Physical Properties
Decenoyl chloride is a liquid at room temperature with a density of approximately 0.868 g/mL. Its boiling point is reported near 223°C, comparable to other medium-chain acyl chlorides . The compound’s low water solubility (0.01 g/L at 20°C) necessitates the use of organic solvents such as benzene or dimethyl sulfoxide (DMSO) in synthetic applications .
Synthesis and Production Methods
The synthesis of decenoyl chloride primarily involves the conversion of decenoic acid into its corresponding acyl chloride. Two principal methodologies dominate industrial and laboratory settings.
Thionyl Chloride Reaction
The most common method employs thionyl chloride () to react with decenoic acid. This exothermic reaction proceeds via nucleophilic acyl substitution, yielding decenoyl chloride, sulfur dioxide (), and hydrogen chloride ():
Reaction conditions typically involve refluxing decenoic acid with excess thionyl chloride under inert atmospheres to prevent hydrolysis.
Oxidative Decarboxylation
Alternative routes, such as the oxidative decarboxylation of undecylenic acid, have been explored for synthesizing related chlorides. For example, Jović et al. (2018) demonstrated the use of lead tetra-acetate and lithium chloride to convert undecylenic acid into 9-decenyl chloride, a structural analog . While this method is less common for decenoyl chloride specifically, it highlights the versatility of halo-decarboxylation in synthesizing unsaturated chlorides.
Applications in Material Science
Decenoyl chloride’s reactivity with hydroxyl and amine groups makes it indispensable in polymer modification. Recent advancements focus on enhancing biopolymer performance for biomedical and environmental applications.
Chitosan Membrane Functionalization
Chitosan, a biocompatible polysaccharide, has been modified with decenoyl chloride to improve its mechanical and antimicrobial properties. Johnson et al. (2021) electrospun chitosan membranes and treated them with 2-decenoyl chloride, resulting in covalent acylation confirmed by Fourier Transform Infrared Spectroscopy (FTIR). A distinctive absorption peak at 1750 cm confirmed ester bond formation, critical for stabilizing the polymer matrix .
Thermal Stability Enhancements
Biomedical Research and Antimicrobial Applications
Decenoyl chloride’s derivatives, particularly 2-decenoic acid (2DA), exhibit potent biofilm dispersal activity. This has spurred research into localized drug delivery systems for treating infections.
Biofilm Inhibition Mechanisms
2DA, synthesized via decenoyl chloride intermediates, disrupts bacterial quorum sensing and extracellular polymeric substance (EPS) matrices. In Staphylococcus aureus biofilms, 2DA-coated chitosan membranes reduced bacterial viability by 90% within 24 hours, outperforming conventional antibiotics .
Drug Elution Studies
Elution profiles of 2DA from acylated chitosan membranes demonstrate biphasic release kinetics: an initial burst (60% release within 6 hours) followed by sustained release over 72 hours. Lipase-mediated hydrolysis of ester bonds further modulates drug release, enabling targeted therapy in infected tissues .
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